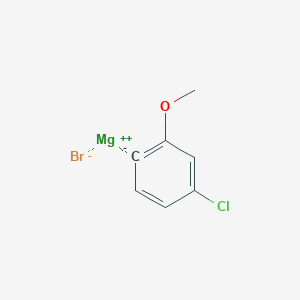

4-Chloro-2-methoxyphenylmagnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

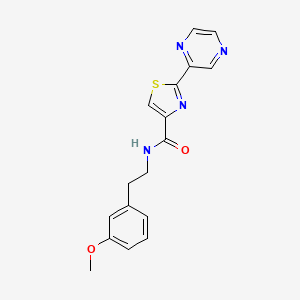

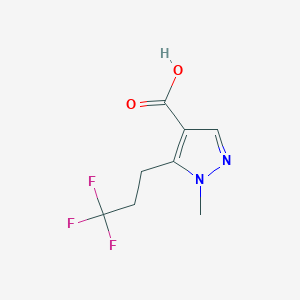

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxyphenylmagnesium bromide can be represented by the linear formula: ClC6H3(CH3)MgBr . The InChI code for this compound is 1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q;;+1/p-1 .Physical and Chemical Properties Analysis

This compound is a colorless, crystalline solid. It has a molecular weight of 245.79 . It is highly reactive to moisture and air. The compound is typically stored in a refrigerator .科学的研究の応用

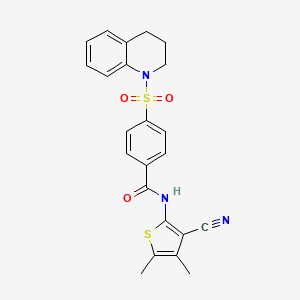

Synthesis of Complex Molecules

4-Chloro-2-methoxyphenylmagnesium bromide is utilized as a key reagent in the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of 2-(2′-hydroxyphenyl)pyridine-N-oxide, showcasing its role in facilitating nucleophilic additions to heteroaromatic compounds. This process demonstrates the compound's utility in creating intermediate products that can undergo further chemical transformations, such as thermal deoxidation, which is significant for developing synthetic methodologies (Antkowiak & Gessner, 1984).

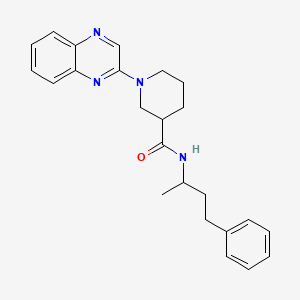

Catalysis and Coupling Reactions

The compound has shown effectiveness in catalytic applications, particularly in nickel(II) halide complexes, which are active in Kumada coupling reactions. These complexes facilitate the coupling of chloroanisole and bromoanisole with phenylmagnesium chloride, demonstrating the compound's role in enhancing reaction selectivity and efficiency. This application is crucial for the development of more efficient catalytic processes in organic chemistry (Berding et al., 2009).

Mechanistic Studies

In mechanistic studies, this compound is used to investigate the stereochemistry of elimination reactions, providing insights into the effects of solvents and substituents on reaction pathways. This research is vital for understanding the underlying principles of chemical reactions, which can inform the development of new synthetic strategies (Sugita et al., 1979).

Development of New Materials

Moreover, the compound contributes to the development of new materials, such as novel chelating benzimidazole-based carbenes and their metal complexes, which have shown potential in various applications, including as catalysts in organic reactions. This highlights the compound's versatility and its contribution to advancing materials science (Berding et al., 2009).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H225, H302, H314, H319, H335, H351 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Grignard reagents like “4-Chloro-2-methoxyphenylmagnesium bromide” are highly reactive and can react with a variety of functional groups to form new carbon-carbon bonds. The specific targets of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and action environment can vary greatly depending on the specific reaction conditions and the other reactants present .

They are more relevant in the field of synthetic organic chemistry .

特性

IUPAC Name |

magnesium;1-chloro-3-methoxybenzene-4-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFWNCNNYRNEB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696900.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2696902.png)

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2696904.png)

![4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b']dipyridin-2(1H)-one](/img/structure/B2696908.png)

![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)

![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)